molecular formula C14H11FN2 B1467760 2-(2-Fluorophenyl)-4-methyl-1h-benzimidazole CAS No. 626606-16-4

2-(2-Fluorophenyl)-4-methyl-1h-benzimidazole

Cat. No.: B1467760
CAS No.: 626606-16-4
M. Wt: 226.25 g/mol
InChI Key: GUBMXVLUWDPKSR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-methyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-fluorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)-4-methyl-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-2-methylamino-cyclohexanone: A dissociative anesthetic related to ketamine.

    2-Fluorodeschloroketamine: An analogue of ketamine with similar pharmacological effects.

Uniqueness

2-(2-Fluorophenyl)-4-methyl-1H-benzimidazole is unique due to its specific structural features, including the presence of a fluorine atom on the phenyl ring and a methyl group on the benzimidazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-9-5-4-8-12-13(9)17-14(16-12)10-6-2-3-7-11(10)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBMXVLUWDPKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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